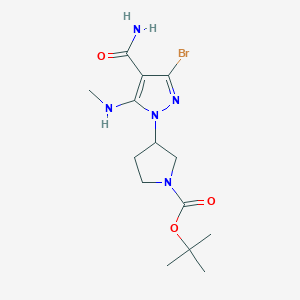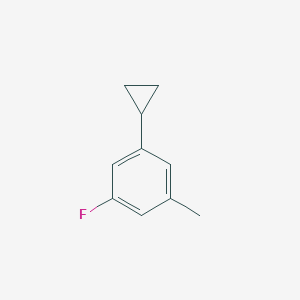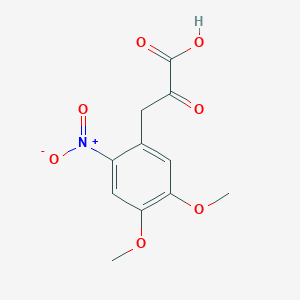![molecular formula C10H7ClF3NO2 B13702764 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid](/img/structure/B13702764.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is a chemical compound known for its unique structure and properties It features a cyclopropane ring attached to a pyridine ring, which is substituted with a chloro and trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with a cyclopropanating agent under controlled conditions . The reaction conditions often require the use of a base and a solvent such as dichloromethane, with the reaction being carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
化学反応の分析
Types of Reactions: 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity and binding affinity to target molecules. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability. The exact pathways and molecular targets are subject to ongoing research .
類似化合物との比較
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid
Comparison: Compared to these similar compounds, 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
特性
分子式 |
C10H7ClF3NO2 |
|---|---|
分子量 |
265.61 g/mol |
IUPAC名 |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7ClF3NO2/c11-7-1-4(10(12,13)14)3-15-8(7)5-2-6(5)9(16)17/h1,3,5-6H,2H2,(H,16,17) |
InChIキー |
ZKNGLGMQSRAEDV-UHFFFAOYSA-N |
正規SMILES |
C1C(C1C(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


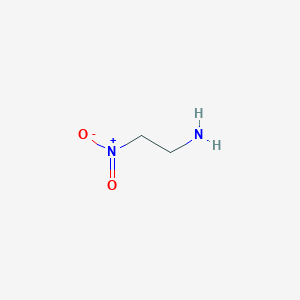
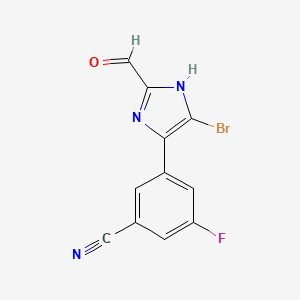
![2-Methylimidazo[1,2-a]pyrazine-8-carbonitrile](/img/structure/B13702697.png)
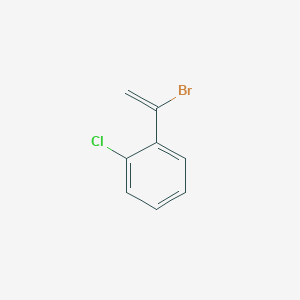
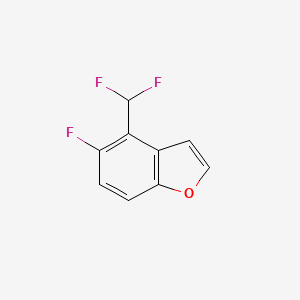
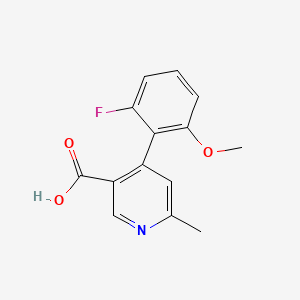
![2,4-Dichloro-6-phenylbenzo[h]quinoline](/img/structure/B13702722.png)
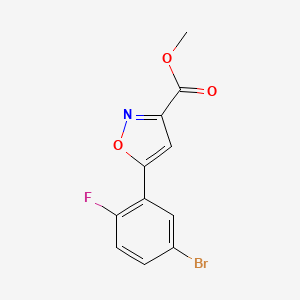
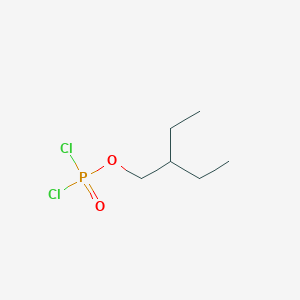
![1-(2,2-Difluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13702735.png)
